molecular formula C14H15FO3 B14793239 cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

Cat. No.: B14793239
M. Wt: 250.26 g/mol
InChI Key: LSOOTKXVGXFDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclopentanone with 2-fluorobenzaldehyde in the presence of a base to form the corresponding alcohol. This intermediate is then oxidized to form the ketone, which is subsequently reacted with ethyl chloroformate to yield the final product . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the oxoethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

    cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid: The presence of a bromine atom can lead to different chemical and biological properties.

    cis-3-[2-(2-Methylphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid: The methyl group can influence the compound’s steric and electronic properties.

Properties

IUPAC Name

3-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOOTKXVGXFDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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